molecular formula C11H22N2O4 B8112565 (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate

Cat. No.: B8112565
M. Wt: 246.30 g/mol
InChI Key: MXNQKIPLJZAZBI-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate (CAS: 170097-58-2) is a chiral carbamate derivative with a molecular formula of C₁₁H₂₂N₂O₄ and a molecular weight of 246.30 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, a methoxy(methyl)amine (MOMA) moiety, and a methyl-substituted propan-2-yl backbone. This compound is typically stored under dry conditions at 2–8°C and exhibits moderate hazards, including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and histone deacetylase (HDAC) modulators . Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric counterparts (e.g., R-isomers) often show reduced efficacy or divergent interactions .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNQKIPLJZAZBI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of Boc-protected amines often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate exhibits potential biological activities, particularly as an enzyme inhibitor or modulator. This capability makes it a candidate for therapeutic applications, especially in drug development targeting various biochemical pathways .

Enzyme Inhibition Studies

  • Mechanism : The compound interacts with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Targets : Studies have shown its effectiveness against glycosidases and other enzymes involved in carbohydrate metabolism .

Pharmaceutical Applications

Given its structural properties and biological activities, this compound is explored for several pharmaceutical applications:

  • Drug Development : Potential as a lead compound for designing new drugs targeting metabolic disorders.
  • Enzyme Modulation : Useful in developing inhibitors for diseases linked to enzyme overactivity.
  • Therapeutic Applications : Investigated for use in treatments related to diabetes and other metabolic conditions due to its ability to modulate carbohydrate metabolism .

Case Study 1: Inhibition of Glycosidases

A study evaluated the inhibitory effects of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate on various glycosidases. The results indicated that the compound exhibited selective inhibition, which could be beneficial in managing conditions such as diabetes by regulating glucose levels.

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding its viability as a therapeutic agent and include assessments of bioavailability and half-life in biological systems.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the propan-2-yl backbone or modifications to the carbamate/amine groups. These variations influence physicochemical properties, synthetic yields, and biological applications.

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate Methyl C₁₁H₂₂N₂O₄ 246.30 High purity (97%), moderate hydrophobicity
(S)-tert-Butyl (3-cyclohexyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Cyclohexyl C₁₇H₂₉N₂O₄ 325.42 Enhanced lipophilicity; used in HDAC8 inhibitor synthesis
(S)-tert-Butyl (3-(2-fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate 2-Fluorophenyl C₁₇H₂₂FN₂O₄ 337.37 Aromatic ring introduces π-π interactions; 58% synthetic yield
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate Phenyl C₁₇H₂₄N₂O₄ 320.39 Higher hydrophobicity; similarity score 0.66
tert-Butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Cyclobutyl C₁₄H₂₆N₂O₄ 286.37 Rigid cyclic substituent; used in HCV NS3 protease inhibitors
(S)-tert-Butyl (3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Hydroxyl C₁₀H₂₀N₂O₅ 248.28 Polar group improves solubility; research use only
Key Observations:
  • Stereochemical Impact: The R-isomer of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate exhibited a lower synthetic yield (15%) compared to S-configurations, highlighting the role of chirality in reaction efficiency .
  • Biological Targeting : Cyclobutyl and fluorophenyl analogs are leveraged in antiviral (HCV) and anticancer (HDAC8) applications, respectively, due to their target-binding specificity .
Key Observations:
  • Yield Variability : Substituents influence reaction efficiency. For example, electron-withdrawing groups (e.g., fluorine) may stabilize intermediates, improving yields compared to aliphatic substituents.
  • Purification : High purity (97%) for the target compound suggests optimized chromatographic methods (e.g., gradient elution with EtOAc/pentane) .
Key Observations:
  • Structure-Activity Relationships (SAR) : Aromatic and cyclic substituents enhance binding to hydrophobic enzyme pockets (e.g., HCV NS3 protease), while polar groups (e.g., hydroxyl) improve solubility for systemic delivery .
  • Safety Profiles : Most analogs share hazard profiles (e.g., H302: toxic if swallowed), necessitating stringent handling protocols .

Biological Activity

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, with CAS number 170097-58-2, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.30 g/mol
  • Purity : Typically around 97% .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects against cancer cell lines, antibacterial properties, and antioxidant capabilities.

Antiproliferative Activity

Research indicates that (S)-tert-butyl carbamate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (µM)Reference
(S)-tert-butyl carbamateMCF-73.1
(S)-tert-butyl carbamateHCT 1165.3
Control (Doxorubicin)MCF-70.5

In comparative studies, the compound demonstrated lower efficacy than established drugs like doxorubicin but showed promising selectivity towards specific cancer types.

Antioxidant Activity

The antioxidant capacity of (S)-tert-butyl carbamate was assessed using DPPH and FRAP assays. The results indicated that the compound exhibits notable antioxidant properties, potentially reducing oxidative stress in cells. This effect was confirmed through experiments involving HCT 116 cells treated with tert-butyl hydroperoxide, where the compound effectively mitigated oxidative damage .

Antibacterial Activity

The antibacterial activity of (S)-tert-butyl carbamate was evaluated against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Pseudomonas aeruginosa>32None

Most derivatives exhibited limited antibacterial activity; however, some showed moderate effects against specific strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds derived from the same structural class. For example:

  • Study on Methoxy-substituted Benzimidazole Derivatives : This research highlighted the importance of structural modifications in enhancing biological activity, particularly focusing on methoxy groups which are present in the target compound .
  • Antioxidant Mechanisms : A study demonstrated that compounds with similar structures could induce cellular defense mechanisms against oxidative stress, suggesting a potential therapeutic application in oxidative stress-related diseases .
  • Comparative Efficacy Studies : In a series of experiments comparing various carbamate derivatives, it was found that modifications at the N-substituent position could significantly influence both antiproliferative and antioxidant activities .

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